(1-ethyl-1H-indol-3-yl)(phenyl)methanone
Description
(1-Ethyl-1H-indol-3-yl)(phenyl)methanone is an indole-derived compound characterized by a ketone group bridging a phenyl ring and a 1-ethyl-substituted indole moiety. Its molecular formula is C₁₇H₁₅NO, with an average mass of 249.31 g/mol (calculated from structural analogs in and ). The compound is synthesized via alkylation reactions, such as the treatment of 3-acetylindole derivatives with ethylating agents under basic conditions (e.g., potassium t-butoxide and ethyl iodide) .
Properties
IUPAC Name |
(1-ethylindol-3-yl)-phenylmethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15NO/c1-2-18-12-15(14-10-6-7-11-16(14)18)17(19)13-8-4-3-5-9-13/h3-12H,2H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUFQMIDVZNQVAK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C2=CC=CC=C21)C(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-ethyl-1H-indol-3-yl)(phenyl)methanone typically involves the reaction of indole derivatives with appropriate reagents. One common method involves the acylation of 1-ethylindole with benzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired purity of the compound.
Chemical Reactions Analysis
Types of Reactions
(1-ethyl-1H-indol-3-yl)(phenyl)methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield alcohol derivatives.
Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at the 2 and 3 positions, using reagents like halogens or nitro compounds.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens (chlorine, bromine) in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohol derivatives.
Substitution: Halogenated or nitro-substituted indole derivatives.
Scientific Research Applications
(1-ethyl-1H-indol-3-yl)(phenyl)methanone has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of (1-ethyl-1H-indol-3-yl)(phenyl)methanone involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to its potential anticancer effects. The exact molecular targets and pathways can vary depending on the specific biological context.
Comparison with Similar Compounds
Comparison with Structural Analogs
The following table summarizes key structural and functional differences between (1-ethyl-1H-indol-3-yl)(phenyl)methanone and similar compounds:
| Compound Name (CAS/RN) | Molecular Formula | Substituents (Indole N-/Aryl Group) | Average Mass (g/mol) | Key Properties/Activities | Reference ID |
|---|---|---|---|---|---|
| This compound | C₁₇H₁₅NO | N-Ethyl, Phenyl | 249.31 | Potential cannabinoid receptor activity (inferred from analogs); NMR data available (δ 3.84 ppm for methyl groups in related compounds) | |
| (1,2-Dimethyl-1H-indol-3-yl)(phenyl)methanone (59411-02-8) | C₁₇H₁₅NO | N-Me, 2-Me, Phenyl | 249.31 | Similar mass but reduced lipophilicity due to methyl groups; no direct activity data reported | |
| (2-Methyl-1-pentyl-1H-indol-3-yl)(1-naphthyl)methanone (1651833-48-5) | C₂₅H₂₅NO | N-Pentyl, 2-Me, 1-Naphthyl | 355.47 | Extended alkyl chain enhances lipophilicity; associated with cannabinoid receptor agonism (e.g., JWH-007 analogs) | |
| (1-Butyl-2-methyl-1H-indol-3-yl)(1-naphthyl)methanone (155471-09-3) | C₂₄H₂₃NO | N-Butyl, 2-Me, 1-Naphthyl | 341.45 | Increased metabolic stability compared to pentyl analogs; used in receptor binding studies | |
| 4-Amino-3-(1H-indol-1-yl)phenylmethanone | C₂₁H₁₆N₂O₂ | 4-Amino, 4-Hydroxyphenyl | 328.37 | Anti-inflammatory and antifungal activity; inhibits ergosterol biosynthesis | |
| (2-Methyl-1H-indol-3-yl)(3-nitrophenyl)methanone (103638-60-4) | C₁₆H₁₂N₂O₃ | 2-Me, 3-Nitro-phenyl | 280.28 | Electron-withdrawing nitro group enhances electrophilicity; moderate synthetic yield (64%) | |
| ABI-231 (tubulin inhibitor) | C₂₄H₂₃N₃O₄ | Trimethoxyphenyl, Imidazole-indole | 417.46 | Potent tubulin polymerization inhibitor; overcomes paclitaxel resistance in cancer models |
Key Findings from Comparative Analysis:
Substituent Effects on Bioactivity: N-Alkyl Chain Length: Longer chains (e.g., pentyl in JWH-007 analogs) enhance cannabinoid receptor binding affinity due to increased lipophilicity and membrane permeability . Aryl Group Modifications: Naphthyl groups (vs. phenyl) improve receptor selectivity, as seen in AM-2201, a potent CB1 agonist . Nitro or methoxy substituents on the aryl ring alter electronic properties, influencing metabolic stability and target engagement .
Synthetic Accessibility :
- Methylation or alkylation of indole precursors (e.g., 3-acetylindole) using bases like NaH or KOtBu is a common strategy .
- Bromination or sulfonation reactions (e.g., NBS/AIBN in CCl₄) enable functionalization at the indole 2-position .
Physicochemical and ADMET Properties: Compounds with logP <5 (e.g., [4-amino-3-(1H-indol-1-yl)phenyl]methanone derivatives) exhibit favorable oral bioavailability . Bulky substituents (e.g., naphthyl groups) may reduce CNS penetration but improve peripheral activity .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
